Benzenamine, 4,4'-oxybis(N,N-bis(2-chloroethyl)-

Description

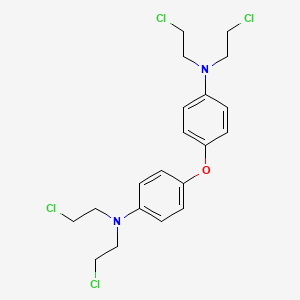

Benzenamine, 4,4'-oxybis(N,N-bis(2-chloroethyl)-) (hereafter referred to by its IUPAC name) is a bis-benzeneamine derivative characterized by a central oxybis (-O-) linkage and N,N-bis(2-chloroethyl) substituents.

Properties

CAS No. |

38636-40-7 |

|---|---|

Molecular Formula |

C20H24Cl4N2O |

Molecular Weight |

450.2 g/mol |

IUPAC Name |

4-[4-[bis(2-chloroethyl)amino]phenoxy]-N,N-bis(2-chloroethyl)aniline |

InChI |

InChI=1S/C20H24Cl4N2O/c21-9-13-25(14-10-22)17-1-5-19(6-2-17)27-20-7-3-18(4-8-20)26(15-11-23)16-12-24/h1-8H,9-16H2 |

InChI Key |

GEKLCOCNHHAYOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(CCCl)CCCl)OC2=CC=C(C=C2)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- involves multiple steps, typically starting with the reaction of aniline derivatives. The process often includes chlorination and etherification reactions under controlled conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. The process is carefully monitored to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent and intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Thermodynamic Properties

The table below compares key parameters of the target compound with analogous benzenamine derivatives:

*Hypothetical LogP estimated based on chloroethyl group contributions.

Key Observations:

- Linkage Type : The oxybis group in the target compound contrasts with methylenebis (-CH₂-) in CAS 101-14-4 and cyclohexylidene in TAPC. Oxybis linkages typically reduce thermal stability compared to methylenebis but enhance solubility in polar solvents .

- Substituent Effects : The N,N-bis(2-chloroethyl) groups likely increase molecular weight and hydrophobicity (LogP ~8.5) compared to methyl (LogP 11.5 in TAPC) or ethyleneoxy (LogP 1.99 in CAS 6954-41-2) substituents .

- Thermal Stability: TAPC exhibits exceptional stability (decomposition >300°C), making it suitable for high-temperature OLED fabrication.

Functional and Application Differences

- Electronics : TAPC is widely used in organic light-emitting diodes (OLEDs) as a hole-transport layer due to its high glass transition temperature and charge mobility . The target compound’s chloroethyl groups may introduce traps for charge carriers, limiting its utility in electronics.

- Chemical Synthesis: The 2-chloroethyl groups in the target compound could serve as reactive sites for nucleophilic substitution, making it a candidate for synthesizing dendrimers or polymer precursors. This contrasts with 4,4'-methylenebis(2-chloroaniline), which is a known carcinogen and restricted in industrial use .

- Environmental and Health Impact: Analogous chloro-substituted benzenamines (e.g., CAS 101-14-4) are classified as carcinogens, suggesting similar toxicity risks for the target compound. Regulatory controls under §721.1085 highlight the need for stringent handling protocols .

Thermodynamic and Spectroscopic Data

- 4,4'-Oxybisbenzenamine (CAS 101-80-4) :

- TAPC (CAS 58473-78-2) :

Biological Activity

Benzenamine, 4,4'-oxybis(N,N-bis(2-chloroethyl)- (commonly referred to as bis(2-chloroethyl) ether of 4,4'-oxydianiline) is a compound known for its diverse biological activities, particularly in the context of its use in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C20H24Cl4N2O

- Molecular Weight : 451.33 g/mol

- CAS Number : 42604-84-2

The compound features two bis(2-chloroethyl) groups attached to a 4,4'-oxydianiline backbone, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Benzenamine, 4,4'-oxybis(N,N-bis(2-chloroethyl)- exhibits biological activity primarily through the following mechanisms:

- Alkylation of DNA : The chloroethyl groups can form reactive intermediates that alkylate DNA, leading to cross-linking and subsequent cellular damage. This mechanism is similar to that observed in other alkylating agents used in cancer therapy .

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing metabolic pathways that can lead to cytotoxic effects. For instance, studies have demonstrated its ability to induce the formation of N-hydroxy metabolites via cytochrome P450 enzymes in liver microsomes .

- Genotoxicity : Research indicates that exposure to this compound can result in genotoxic effects, including mutations and chromosomal aberrations. In vivo studies have shown increased incidences of tumors in animal models following prolonged exposure .

Toxicity Profile

The toxicity of Benzenamine, 4,4'-oxybis(N,N-bis(2-chloroethyl)- has been assessed through various studies:

- Acute Toxicity : Reports indicate mild acute toxicity characterized by symptoms such as conjunctivitis and gastrointestinal distress in exposed individuals. Animal studies have shown dose-dependent increases in toxicity with higher exposure levels .

- Chronic Effects : Long-term exposure has been linked to carcinogenic effects in laboratory animals, with studies showing a significant increase in liver and lung tumors after chronic dosing .

- Metabolic Activation : The compound undergoes metabolic activation leading to the formation of reactive species that can bind covalently to macromolecules such as proteins and nucleic acids .

Case Studies

Several case studies highlight the biological activity and implications of Benzenamine, 4,4'-oxybis(N,N-bis(2-chloroethyl)-:

- Insecticidal Properties : A study demonstrated that formulations containing this compound exhibited significant insecticidal activity against pests such as the Mexican bean beetle. The treatment resulted in a substantial reduction in larval feeding behavior .

- Antitumor Activity : In vitro experiments have shown that this compound can inhibit the growth of various cancer cell lines through its alkylating properties. It has been investigated as a potential candidate for targeted cancer therapies due to its mechanism of inducing DNA damage .

- Environmental Impact : Assessments have indicated potential environmental risks associated with the use of this compound as an agrochemical due to its toxicity profile and persistence in soil and water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.